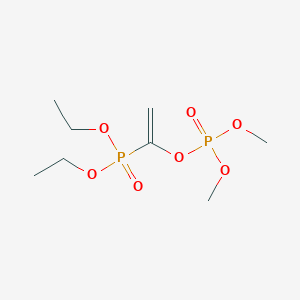
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide is a chemical compound with the molecular formula C14H16Cl2N2O. It is known for its unique structure, which includes a phenyl group, acetic acid moiety, and two 2-chloroallyl groups attached to a hydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under specific conditions. One common method includes the use of 2-chloroallyl chloride as a reagent, which reacts with the hydrazine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloroallyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The hydrazide moiety can be hydrolyzed to form corresponding acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the hydrazide moiety can yield phenylacetic acid and 2,2-bis(2-chloroallyl)amine .
Scientific Research Applications
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A related compound with similar structural features but lacking the 2-chloroallyl groups.
Hydrazine Derivatives: Compounds containing the hydrazine moiety, which can exhibit similar reactivity and applications.
Chloroallyl Compounds: Compounds with 2-chloroallyl groups, which can undergo similar substitution reactions
Uniqueness
Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide is unique due to its combination of a phenyl group, acetic acid moiety, and two 2-chloroallyl groups attached to a hydrazide. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
7696-76-6 |
|---|---|
Molecular Formula |
C14H16Cl2N2O |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
N',N'-bis(2-chloroprop-2-enyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C14H16Cl2N2O/c1-11(15)9-18(10-12(2)16)17-14(19)8-13-6-4-3-5-7-13/h3-7H,1-2,8-10H2,(H,17,19) |
InChI Key |
CWELNYPPNLEBNG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN(CC(=C)Cl)NC(=O)CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



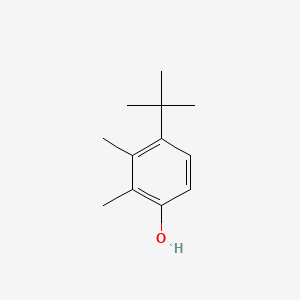
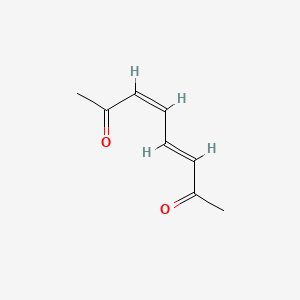
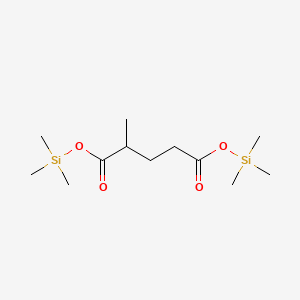
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
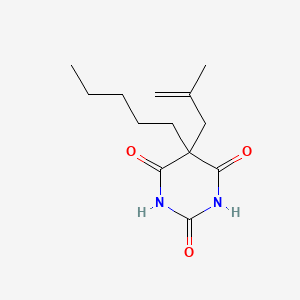
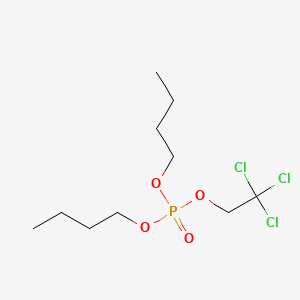
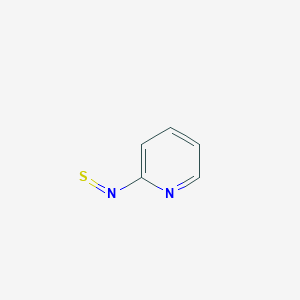

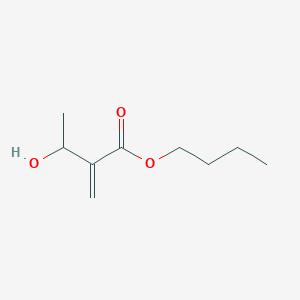

![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

